molecular formula C14H16N8OS B15104016 N-(4-methyl-1,3-thiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B15104016
M. Wt: 344.40 g/mol
InChI Key: JPOVPVOEJKUARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-1,3-thiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a tetrazolo[1,5-b]pyridazine moiety and a 4-methylthiazole carboxamide group. The tetrazolo-pyridazine system is known for its metabolic stability and hydrogen-bonding capacity, while the 4-methylthiazole group may enhance lipophilicity and bioavailability .

Properties

Molecular Formula

C14H16N8OS

Molecular Weight

344.40 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C14H16N8OS/c1-9-8-24-14(15-9)16-13(23)10-4-6-21(7-5-10)12-3-2-11-17-19-20-22(11)18-12/h2-3,8,10H,4-7H2,1H3,(H,15,16,23)

InChI Key

JPOVPVOEJKUARZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=N4)C=C3

Origin of Product

United States

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H16N8OSC_{14}H_{16}N_{8}OS, with a molecular weight of 344.40 g/mol. Its structure features a piperidine ring, a thiazole moiety, and a tetrazolo-pyridazine unit, which contribute to its biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₆N₈OS
Molecular Weight344.40 g/mol
CAS Number1015724-20-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting its viability as a candidate for cancer therapy.

  • Caspase Activation : The compound triggers apoptosis through the activation of caspases, which are crucial for the execution phase of cell apoptosis. In vitro assays demonstrated increased activity of caspase-8 and caspase-9 in treated cancer cells .
  • Inhibition of Key Pathways : The biological activity is linked to the inhibition of critical signaling pathways involved in cancer progression, including:
    • Bruton’s Tyrosine Kinase (BTK)
    • AKT/mTOR pathway
    • PD1-PD-L1 interaction .
  • Pro-apoptotic Effects : The compound has been observed to induce both extrinsic and intrinsic apoptotic pathways, leading to increased cell death in cancerous cells while sparing normal cells .

Case Studies

A study investigating the efficacy of various derivatives of this compound revealed significant cytotoxicity against colon cancer cell lines (e.g., DLD-1 and HT-29) with IC50 values in the nanomolar range. Notably, the compound demonstrated a higher selectivity index compared to standard chemotherapeutics, indicating its potential for targeted cancer therapy .

Pharmacokinetic Profile

In silico studies suggest that the compound possesses favorable pharmacokinetic properties, including good absorption and distribution characteristics. This enhances its potential as a therapeutic agent in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives reported in the literature:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Biological Relevance
N-(4-methyl-1,3-thiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide (Target) C₁₆H₁₈N₈OS 4-methylthiazole, tetrazolo-pyridazine Not reported Hypothesized enzyme inhibition
N-(2-Chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide C₁₇H₁₈ClN₇O 2-chlorobenzyl, tetrazolo-pyridazine Not reported Unknown
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4d) C₂₀H₁₈N₈O₃ Benzoyl, pyrazole, tetrazolo-pyridazine 246–248 Antiviral activity (hypothesized)
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C₂₅H₂₆FN₃O 4-fluorobenzyl, naphthalene-ethyl Not reported SARS-CoV-2 inhibition

Key Observations:

  • The benzoyl and pyrazole groups in E-4d () contribute to its higher melting point (246–248°C), suggesting stronger intermolecular interactions .
  • Biological Activity Trends: Compounds with tetrazolo-pyridazine cores (e.g., E-4d) are associated with antiviral properties, while piperidine carboxamides with aromatic substituents (e.g., 4-fluorobenzyl in ) show promise in targeting viral proteases like SARS-CoV-2 Mpro . The target compound’s 4-methylthiazole group could modulate selectivity for specific enzyme binding pockets.

Pharmacological and Metabolic Comparisons

  • Metabolic Stability: Tetrazolo-pyridazine systems are less prone to oxidative metabolism compared to triazolo analogues (e.g., triazolo[4,3-b]pyridazine in E-4c, ), which may degrade faster due to ring strain .
  • Target Selectivity: The naphthalene-ethyl group in ’s compound enhances hydrophobic interactions with viral protease pockets, whereas the target compound’s 4-methylthiazole might favor interactions with bacterial or fungal targets .

Research Findings and Hypotheses

  • Antiviral Potential: Structural similarities to E-4d () and ’s SARS-CoV-2 inhibitors suggest the target compound could inhibit viral replication, though experimental validation is required .
  • Synthetic Feasibility: The piperidine-tetrazolo-pyridazine scaffold is synthetically accessible via nucleophilic substitution and cyclization reactions, as demonstrated in and .

Q & A

Basic: What are the optimal synthetic routes for N-(4-methyl-1,3-thiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide?

The synthesis typically involves multi-step reactions starting from precursors like tetrazolo-pyridazine and thiazole derivatives. Key steps include:

  • Coupling reactions between the piperidine-4-carboxamide core and thiazole/tetrazolo-pyridazine moieties.
  • Solvent optimization : PEG-400 with catalytic acetic acid is effective for cyclization and condensation steps, as seen in analogous syntheses .
  • Recrystallization in aqueous acetic acid improves purity (yields ~84–89%) .
    Methodological Tip : Monitor reaction progress via TLC and optimize temperature (70–80°C) to minimize side products .

Basic: How is structural characterization performed for this compound?

Characterization relies on:

  • Spectroscopy :
    • ¹H/¹³C NMR to confirm regiochemistry of the tetrazolo-pyridazine and thiazole substituents (e.g., δ ~7.2–8.8 ppm for aromatic protons) .
    • IR for functional groups (e.g., C=O stretch at ~1618 cm⁻¹, C-S-C at ~1327 cm⁻¹) .
  • Mass spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 404 [M⁺]) validate molecular weight .
  • Elemental analysis to confirm purity (>98% by HPLC) .

Basic: What structural features influence its biological activity?

  • The tetrazolo[1,5-b]pyridazine moiety enhances π-π stacking with enzyme active sites, while the 4-methylthiazole group improves metabolic stability .
  • Piperidine-4-carboxamide acts as a flexible linker, enabling interactions with hydrophobic pockets in targets like kinases or GPCRs .

Advanced: How to address low yields in coupling reactions involving the tetrazolo-pyridazine ring?

Low yields (~40–60%) may arise from:

  • Steric hindrance at the piperidine-tetrazolo junction. Use bulky base catalysts (e.g., DBU) to improve regioselectivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography .

Advanced: What computational strategies predict target binding modes?

  • Molecular docking (AutoDock Vina, Schrödinger) models interactions with kinases (e.g., EGFR, VEGFR) by aligning the tetrazolo-pyridazine in ATP-binding pockets .
  • MD simulations assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) .
    Validation : Compare with co-crystallized inhibitors (PDB IDs: 4UT, 2PJ) .

Advanced: How to resolve contradictory bioactivity data across cell lines?

Discrepancies in IC₅₀ values (e.g., nM vs. µM) may stem from:

  • Cell-specific efflux pumps (e.g., P-gp overexpression) reducing intracellular concentration. Test with inhibitors like verapamil .
  • Off-target effects : Use siRNA knockdowns or CRISPR-Cas9 to validate target specificity .

Advanced: What purification methods ensure >95% purity for in vivo studies?

  • HPLC : C18 columns with acetonitrile/water gradients resolve closely related impurities (retention time ~12–15 min) .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol:water 3:1) to remove unreacted starting materials .

Advanced: How to design SAR studies for analogs with improved solubility?

  • Modify substituents : Introduce polar groups (e.g., -OH, -NH₂) on the piperidine ring while maintaining logP <3 .
  • Prodrug strategies : Convert carboxamide to ester prodrugs (hydrolyzed in vivo) .

Advanced: What strategies address regioselectivity in tetrazolo-pyridazine functionalization?

  • Directing groups : Use meta-directing substituents (e.g., -Cl, -NO₂) to control electrophilic substitution positions .
  • Transition-metal catalysis : Pd-mediated cross-coupling (Suzuki, Buchwald-Hartwig) for selective C-H activation .

Advanced: How to optimize pharmacokinetics for CNS penetration?

  • Reduce molecular weight (<450 Da) and polar surface area (<60 Ų) via fluorination of the thiazole ring .
  • Plasma stability assays : Monitor degradation in rat plasma (t₁/₂ >4 hrs) using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.